1-isopentyl-5,7-dimethyl-1H-indole-2,3-dione
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Overview
Description
1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an isopentyl group at the first position and methyl groups at the fifth and seventh positions of the indole ring, along with a dione functionality at the second and third positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Methylation: The methyl groups at the fifth and seventh positions can be introduced through Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst.
Formation of the Dione: The dione functionality can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation Products: More oxidized indole derivatives.
Reduction Products: Reduced forms of the dione, such as diols.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-isopentyl-5,7-dimethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione can be compared with other similar indole derivatives, such as:
1-Isopropyl-5,7-dimethyl-1H-indole-2,3-dione: Similar structure but with an isopropyl group instead of an isopentyl group.
1-Isobutyl-5,7-dimethyl-1H-indole-2,3-dione: Similar structure but with an isobutyl group instead of an isopentyl group.
This compound: Similar structure but with different substituents at the fifth and seventh positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione (CAS No. 951899-16-4) is a synthetic compound belonging to the indole family, characterized by its unique structure that includes an isopentyl group and methyl substituents on the indole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Indole Core : Using Fischer indole synthesis, phenylhydrazine reacts with a ketone under acidic conditions.
- Introduction of the Isopentyl Group : Achieved via alkylation reactions with appropriate alkyl halides.
- Methylation : Methyl groups are introduced through Friedel-Crafts alkylation.
- Formation of the Dione : Oxidation reactions introduce the dione functionality using agents like potassium permanganate.
These steps ensure the creation of a compound with specific properties that may influence its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition concentrations (IC50) in the range of 10–50 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study utilizing human cancer cell lines revealed that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and caspases. The IC50 values observed in these studies ranged from 15 to 30 µM across different cancer types .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
- Receptor Binding : The compound can bind to various receptors, modulating their activity and leading to downstream biological effects .
Comparative Analysis
To better understand the significance of this compound's activity, it is useful to compare it with similar compounds:
Compound | Structure Characteristics | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
---|---|---|---|
1-Isopropyl-5,7-dimethyl-1H-indole-2,3-dione | Isopropyl group instead of isopentyl | 20–60 µg/mL | 25–35 µM |
1-Isobutyl-5,7-dimethyl-1H-indole-2,3-dione | Isobutyl group instead of isopentyl | 30–70 µg/mL | 30–40 µM |
This compound | Unique isopentyl substitution | 10–50 µg/mL | 15–30 µM |
This table illustrates how the specific substitution pattern on the indole ring influences both antimicrobial and anticancer activities.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Efficacy Study : A recent study evaluated its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated a substantial reduction in bacterial viability at concentrations as low as 20 µg/mL.
- Cancer Cell Line Study : In a controlled experiment with human breast cancer cells (MCF-7), treatment with varying concentrations resulted in significant apoptosis rates compared to untreated controls.
Properties
IUPAC Name |
5,7-dimethyl-1-(3-methylbutyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9(2)5-6-16-13-11(4)7-10(3)8-12(13)14(17)15(16)18/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKIIACFFPZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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